molecular formula C10H13NO4 B1581437 5-(Ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 5408-10-6

5-(Ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No. B1581437
CAS RN: 5408-10-6
M. Wt: 211.21 g/mol
InChI Key: VZZQCXPDRSMKPM-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from other compounds.



Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together.



Chemical Reactions Analysis

This would involve studying the various chemical reactions the compound can undergo, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).


Scientific Research Applications

Structural Analysis and Computational Studies

A study on the structural parameters of related pyrrole derivatives provides insights into the molecular configurations and intermolecular interactions within crystals. For example, the crystal structure of a closely related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, was solved by X-ray diffraction, highlighting the importance of hydrogen bonds in forming dimers and the planarity of the pyrrolic ring. Computational methods such as density functional theory and Hartree–Fock calculations were employed to understand the electronic structure and stability of these dimers (Silva, M. R. et al., 2006).

Synthesis and Characterization of Pyrrole Derivatives

The synthesis of pyrrole derivatives plays a crucial role in exploring their potential applications in material science, pharmaceuticals, and organic chemistry. Research into the rearrangement of ethoxycarbonyl-substituted pyrroles underlines the synthetic versatility of these compounds, leading to high yields of pyrrole-4-carboxylic acids via second-order Beckmann rearrangement (Станкявичyс, А. П. et al., 2013). Another example includes the use of ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates as precursors in Pd-catalysed cross-coupling reactions to synthesize condensed pyrazoles, showcasing the synthetic utility of carboxylate precursors in constructing complex heterocyclic systems (Arbačiauskienė, Eglė et al., 2011).

Material Science and Supramolecular Chemistry

In the realm of materials science, pyrrole derivatives have been investigated for their potential in creating supramolecular structures and liquid-crystalline networks. For instance, supramolecular liquid-crystalline networks built by the self-assembly of multifunctional hydrogen-bonding molecules demonstrate the application of pyrrole derivatives in forming ordered, functional materials. These networks, prepared from trifunctional hydrogen-bond donors and bifunctional acceptors, exhibit liquid-crystalline phases, showcasing the role of pyrrole derivatives in advanced material design (Kihara, H. et al., 1996).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods.


Future Directions

This involves predicting or suggesting future research directions or applications of the compound based on its properties and behavior.


Please consult a relevant expert or refer to specific scientific literature for detailed information.


properties

IUPAC Name

5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-4-15-10(14)8-5(2)7(9(12)13)6(3)11-8/h11H,4H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZQCXPDRSMKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202409
Record name 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

CAS RN

5408-10-6
Record name 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5408-10-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26648
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5408-10-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10764
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
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